molecular formula C10H6F2N2 B2673227 4,4'-Difluoro-2,2'-bipyridine CAS No. 1189458-67-0

4,4'-Difluoro-2,2'-bipyridine

Cat. No.: B2673227
CAS No.: 1189458-67-0
M. Wt: 192.169
InChI Key: MKQUGHDXOCXHMY-UHFFFAOYSA-N
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Description

4,4’-Difluoro-2,2’-bipyridine is an organic compound with the molecular formula C10H6F2N2. It is a derivative of bipyridine, where two fluorine atoms are substituted at the 4 and 4’ positions of the bipyridine structure. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-2,2’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction between 4-fluoropyridine and 4-fluoropyridine-2-boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of 4,4’-Difluoro-2,2’-bipyridine .

Industrial Production Methods

Industrial production methods for 4,4’-Difluoro-2,2’-bipyridine are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield. The use of high-throughput screening and optimization techniques helps in identifying the best reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-2,2’-bipyridine primarily involves its role as a ligand in coordination complexes. The nitrogen atoms in the bipyridine structure coordinate with metal centers, forming stable complexes. These complexes can undergo various chemical transformations, depending on the nature of the metal and the reaction conditions. The fluorine atoms in the compound can influence the electronic properties of the metal center, affecting the reactivity and stability of the complexes .

Comparison with Similar Compounds

4,4’-Difluoro-2,2’-bipyridine can be compared with other bipyridine derivatives, such as:

The uniqueness of 4,4’-Difluoro-2,2’-bipyridine lies in the presence of fluorine atoms, which can significantly alter the electronic properties of the compound and its metal complexes, leading to unique reactivity and applications .

Properties

IUPAC Name

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQUGHDXOCXHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C2=NC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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